![molecular formula C9H9Cl2NO2 B1627926 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide CAS No. 875656-37-4](/img/structure/B1627926.png)
2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide
Overview
Description
“2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide” is a chemical compound with the empirical formula C9H9Cl2NO2 and a molecular weight of 234.08 . It is a solid substance .
Molecular Structure Analysis
The methoxy group of “2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide” lies close to the mean plane of the phenyl ring C3–C8, as indicated by the C7—C6—O2—C9 torsion angle of 174.61 (10) .Physical And Chemical Properties Analysis
“2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide” is a solid substance . It has a molecular weight of 234.08 .Scientific Research Applications
Comparative Metabolism in Human and Rat Liver Microsomes
Research conducted by Coleman et al. (2000) on chloroacetamide herbicides, such as Acetochlor and Metolachlor, which share a similar structural motif with 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide, reveals their metabolic pathways in human and rat liver microsomes. The study suggests a complex metabolic activation pathway leading to DNA-reactive dialkylbenzoquinone imine, potentially implicating carcinogenicity through bioactivation processes. This work highlights the importance of understanding the metabolic transformations of chloroacetamide herbicides for assessing their environmental and health impacts (Coleman, Linderman, Hodgson, & Rose, 2000).
Green Synthesis of Azo Disperse Dyes Intermediate
Zhang Qun-feng (2008) developed a novel Pd / C catalyst for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes. This research demonstrates the potential of environmentally friendly catalysts in the synthesis of key intermediates for industrial applications, providing a sustainable approach to chemical synthesis (Zhang, 2008).
Herbicide Degradation and Environmental Fate
Rodríguez-Cruz et al. (2005) explored the degradation of Alachlor, a chloroacetamide herbicide, in natural and sludge-amended soils. The study provides insights into the environmental fate of such herbicides, including their degradation kinetics and the formation of degradation products. Understanding the degradation pathways of chloroacetamide herbicides in soils is crucial for assessing their environmental impact and developing strategies for mitigating pollution (Rodríguez-Cruz & Lacorte, 2005).
Synthesis and Biological Evaluation of Acetamide Derivatives
Saxena et al. (2009) focused on the synthesis and evaluation of 2-(4-methoxyphenyl)ethyl acetamide derivatives for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic drugs. This research underscores the therapeutic potential of acetamide derivatives in the development of new treatments for diabetes, showcasing the broad applicability of acetamide derivatives in pharmaceutical research (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-8-4-6(2-3-7(8)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCZFKUUKFFSAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589307 | |
Record name | 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide | |
CAS RN |
875656-37-4 | |
Record name | 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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